Enrofloxacin's In Vitro Antibacterial Potency (MIC50) Compared to Marbofloxacin and Danofloxacin Against Key Bovine and Porcine Pathogens
A comparative study of veterinary fluoroquinolones against porcine and bovine bacterial pathogens revealed that enrofloxacin and its metabolite ciprofloxacin generally showed higher antibacterial activity, in terms of MIC50 values, for most pathogen species when compared with marbofloxacin, difloxacin, danofloxacin, and norfloxacin [1]. For example, ciprofloxacin showed significantly greater in vitro antibacterial activity than enrofloxacin against M. haemolytica, P. multocida, and E. coli, whereas enrofloxacin showed greater activity than ciprofloxacin against S. aureus [1].
| Evidence Dimension | In vitro antibacterial activity (MIC50) |
|---|---|
| Target Compound Data | Enrofloxacin: Significantly more active than danofloxacin against P. multocida, E. coli, S. uberis, A. pleuropneumoniae, and S. suis [1] |
| Comparator Or Baseline | Marbofloxacin: Significantly less active than enrofloxacin against P. multocida, S. aureus, coagulase negative Staphylococci, S. dysgalactiae, S. uberis, A. pleuropneumoniae, and S. suis. Danofloxacin: Significantly less active than enrofloxacin against P. multocida, E. coli, S. uberis, A. pleuropneumoniae, and S. suis [1] |
| Quantified Difference | Enrofloxacin exhibited superior MIC50 activity against a broader range of target pathogens compared to marbofloxacin and danofloxacin, with specific significant differences noted in the referenced study. |
| Conditions | Microbroth dilution assay against a panel of recently isolated porcine and bovine bacterial pathogens. |
Why This Matters
This data provides direct, pathogen-specific evidence for selecting enrofloxacin over marbofloxacin or danofloxacin when targeting a broad spectrum of bovine and porcine pathogens.
- [1] Grobbel, M., et al. (2007). Comparative quantification of the in vitro activity of veterinary fluoroquinolones. Veterinary Microbiology, 124(1-2), 73-81. View Source
